9-(4-hydroxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
Description
This compound belongs to a class of pentacyclic heterocyclic molecules characterized by a complex fused-ring system containing two sulfur atoms (3,7-dithia) and two nitrogen atoms (5,14-diaza). The structure includes a 4-hydroxyphenyl group at position 9 and a 4-methylphenyl group at position 12. These substituents influence its electronic properties, solubility, and biological interactions. The compound is synthesized via hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and norbornene-based dicarboxylic acid imides, a method shared with structurally related analogs .
Properties
Molecular Formula |
C26H22N2O4S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
9-(4-hydroxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C26H22N2O4S2/c1-11-2-6-13(7-3-11)28-24(30)19-15-10-16(20(19)25(28)31)21-18(15)17(12-4-8-14(29)9-5-12)22-23(33-21)27-26(32)34-22/h2-9,15-21,29H,10H2,1H3,(H,27,32) |
InChI Key |
PPUFKTPRGYIQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(C6=C(S5)NC(=O)S6)C7=CC=C(C=C7)O |
Origin of Product |
United States |
Biological Activity
The compound 9-(4-hydroxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione , referred to hereafter as Compound X , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X belongs to a class of compounds characterized by a unique pentacyclic structure containing sulfur and nitrogen atoms. Its molecular formula is C₁₈H₁₈N₂O₃S₂, which indicates the presence of multiple functional groups that may contribute to its biological activity.
Structural Features
- Dithia and Diazine Rings : The presence of sulfur (S) and nitrogen (N) in the ring structure enhances the compound's reactivity and potential interaction with biological targets.
- Hydroxy and Methyl Substituents : The hydroxyl (-OH) and methyl (-CH₃) groups may influence the compound's solubility and binding affinity to biological molecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Compound X. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.3 | Disruption of mitochondrial function |
Case Study: MCF-7 Cell Line
In a study investigating the effects of Compound X on MCF-7 cells, it was observed that treatment with the compound led to significant apoptosis as evidenced by increased caspase-3 activity and Annexin V staining. The study concluded that Compound X may serve as a promising lead in breast cancer therapy due to its selective cytotoxicity.
Antioxidant Activity
Compound X has also been evaluated for its antioxidant properties. It demonstrated significant free radical scavenging activity in vitro, which is crucial for protecting cells from oxidative stress-related damage.
| Assay Method | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25.0 |
| ABTS Assay | 20.5 |
The antioxidant activity is attributed to the hydroxyl group present in the structure, which can donate electrons to neutralize free radicals.
Antimicrobial Effects
Preliminary investigations suggest that Compound X exhibits antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that Compound X could be explored further as a potential antimicrobial agent.
The biological activities of Compound X can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Key Observations :
- Sulfur vs. Non-Sulfur Analogs: The 3,7-dithia moiety (present in the target compound) may confer distinct redox properties or metal-binding capabilities absent in sulfur-free analogs like the 5,12-diazapentacyclo derivative .
Pharmacological Activity
- Anticancer Potential: Analogs such as 9-(2-methoxyphenyl)-14-phenyl-...trione exhibit potent activity against leukemia cell lines (e.g., CCRF-CEM, LogGI50 = −6.40) . The target compound’s 4-hydroxyphenyl group could modulate selectivity toward solid tumors or other leukemia subtypes, though direct evidence is lacking.
- Mechanistic Inferences: Related compounds induce ferroptosis, a form of iron-dependent cell death, in oral squamous cell carcinoma (OSCC) .
Physicochemical and Pharmacokinetic Properties
- Selectivity Profiles : Compounds with electron-withdrawing groups (e.g., hydroxyphenyl) may exhibit altered target affinity compared to electron-donating substituents (e.g., methoxyphenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
